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Urea, (9-anthracenylmethyl)nitroso-

Cat. No.: B12793412
CAS No.: 106900-24-7
M. Wt: 279.29 g/mol
InChI Key: DBQIUMLEIPSQAY-UHFFFAOYSA-N
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Description

Contextualization of N-Nitrosoureas as Reactive Chemical Species

N-nitrosoureas are a class of organic compounds characterized by a nitroso group (-N=O) attached to a urea (B33335) backbone. ontosight.ai This structural feature renders them highly reactive, a property that has been extensively explored in various scientific domains.

The fundamental N-nitrosourea structure consists of a urea molecule nitrosated on one of its nitrogen atoms. ontosight.ai A key aspect of their chemistry is the ability to attach various substituent groups to the urea nitrogens, which can significantly modulate their reactivity and biological activity. For instance, the presence of a 2-chloroethyl group attached to one of the nitrogens is a common feature in many synthetic nitrosoureas. nih.gov The nature of the substituent on the other nitrogen can vary widely, from simple alkyl or cycloalkyl groups to more complex moieties like the polycyclic aromatic systems discussed herein. nih.gov

The reactivity of N-nitrosoureas is central to their scientific importance. They are known to act as alkylating agents, capable of transferring alkyl groups to nucleophilic sites on biomolecules. ontosight.aiscience.gov This reactivity stems from their decomposition under physiological conditions, which generates reactive chemical species. nih.gov This ability to interact with and modify other molecules makes them valuable tools in chemical biology and related fields for probing molecular interactions and pathways. ontosight.ai

The Anthracene (B1667546) Moiety in Chemical Systems

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, is a well-studied chromophore with distinctive structural and electronic properties. rroij.commdpi.com

The planar and rigid structure of anthracene provides a scaffold for the attachment of various functional groups at different positions, most notably at the 9- and 10-positions. mdpi.com The substitution pattern on the anthracene ring can significantly influence its chemical and physical properties. For example, attaching a methyl group to the 9-position, as in the case of (9-anthracenylmethyl)nitrosourea, creates a specific spatial arrangement that can impact its interactions with other molecules. orgsyn.org

Anthracene and its derivatives are renowned for their strong fluorescence, characterized by high quantum yields. nih.govsemanticscholar.org This inherent fluorescence is sensitive to the local environment and the nature of the substituents attached to the anthracene core. nii.ac.jp For instance, the fluorescence of some 9-anthracene derivatives can be quenched by certain functional groups, a phenomenon that can be exploited in the design of "turn-on" fluorescent probes. nii.ac.jp These probes exhibit low fluorescence in their initial state but become highly fluorescent upon a chemical transformation that alters the quenching group. nii.ac.jp This principle has been applied in developing probes to monitor various chemical reactions, including C-C bond formation. nii.ac.jp

The electronic properties of anthracene, particularly its ability to participate in electron transfer processes, further enhance its utility as a chemical probe. rroij.com The HOMO-LUMO energy gap of anthracene can be tuned by extending its π-system, leading to shifts in its absorption and emission spectra. rsc.orgchemrxiv.org

Rationale for Investigating (9-anthracenylmethyl)nitrosourea as a Dual-Functional Chemical Entity

The rationale for investigating Urea, (9-anthracenylmethyl)nitroso-, lies in its unique combination of a reactive nitrosourea (B86855) moiety and a fluorescent anthracene reporter group. ontosight.ai This dual functionality presents the opportunity to create a chemoprobe where the reactive event, driven by the nitrosourea portion, can be directly monitored through changes in the fluorescence signal from the anthracene unit. The anthracene group can act as a "light-up" reporter, potentially signaling the alkylation event or other reactions of the nitrosourea. This concept of linking a reactive functional group that quenches fluorescence to a highly fluorescent core is a key strategy in the development of fluorogenic probes. nii.ac.jp The investigation of this specific compound allows for the exploration of how the bulky and photophysically active anthracene substituent influences the reactivity of the nitrosourea group and, conversely, how the reactive process affects the fluorescence properties of the anthracene moiety.

Interactive Data Tables

Below are interactive tables summarizing key data related to the compounds discussed in this article.

Synergistic Potential of Nitrosourea Reactivity and Anthracene Spectroscopic Characteristics

The scientific interest in a molecule like Urea, (9-anthracenylmethyl)nitroso- lies in the synergistic potential of its two key components. The nitrosourea functional group is known to decompose under physiological conditions to form reactive intermediates, such as diazonium ions or carbocations, which can then alkylate nucleophilic sites on biomolecules, most notably the nitrogen and oxygen atoms in the bases of DNA. islandscholar.canih.govuni-due.de This reactivity is the basis for the biological effects of many nitrosourea compounds.

The anthracene moiety, a well-characterized polycyclic aromatic hydrocarbon, possesses distinct and strong UV absorption and fluorescence emission properties. bio-conferences.orgualberta.ca These spectroscopic characteristics are highly sensitive to the local environment. islandscholar.caualberta.ca By attaching this fluorescent tag to the reactive nitrosourea, the resulting molecule, Urea, (9-anthracenylmethyl)nitroso-, becomes a potential tool for mechanistic studies. The fluorescence of the anthracene group can be used to monitor the distribution of the compound, its binding to macromolecules like DNA, and potentially the kinetics of the alkylation reaction itself. nih.govbiolscigroup.us For instance, changes in the fluorescence signal (intensity, wavelength, or lifetime) upon binding or reaction can provide valuable insights into these processes at a molecular level. biolscigroup.usnih.gov

Table 1: Physicochemical Properties of Urea, (9-anthracenylmethyl)nitroso-

PropertyValue
IUPAC Name 1-(anthracen-9-ylmethyl)-1-nitrosourea
CAS Number 106900-24-7
Molecular Formula C₁₆H₁₃N₃O₂
Molecular Weight 279.29 g/mol

Data sourced from available chemical supplier information. vulcanchem.com

Table 2: Typical Spectroscopic Properties of Anthracene Derivatives

Spectroscopic ParameterTypical Wavelength Range (nm)
UV Absorption (λmax) ~340, 360, 380
Fluorescence Emission (λem) ~380, 400, 425

Note: The exact wavelengths can vary depending on the solvent and substitution pattern. ualberta.canih.gov

Historical Context of Related Alkylating Agents in Mechanistic Studies

The study of alkylating agents has a long history in chemistry and medicine, originating from the investigation of sulfur mustards ("mustard gas") during World War I. nih.gov It was observed that these compounds caused profound biological effects, which led to the development of nitrogen mustards as the first modern chemotherapeutic agents. nih.gov This marked the beginning of a new era in cancer treatment and spurred the synthesis and investigation of a vast number of new alkylating agents. nih.gov

Nitrosoureas emerged as a significant class of alkylating agents in the mid-20th century. scispace.com Compounds like BCNU (carmustine) and CCNU (lomustine) were extensively studied and used clinically. scispace.comresearchgate.net Mechanistic studies revealed that their cytotoxic effects were primarily due to their ability to alkylate and, in the case of bifunctional agents, cross-link DNA strands, thereby inhibiting DNA replication and transcription. uni-due.de These early studies relied on techniques such as radiolabeling to trace the fate of the drugs and their interaction with DNA. The development of molecules like Urea, (9-anthracenylmethyl)nitroso- can be seen as a logical progression, replacing radioactive labels with fluorescent ones to facilitate safer and often more sensitive detection methods for studying DNA damage and repair. nih.govbiolscigroup.us

Scope and Objectives of Academic Inquiry into (9-anthracenylmethyl)nitrosourea

The specific academic inquiry into Urea, (9-anthracenylmethyl)nitroso- is driven by its potential as a specialized chemical tool for elucidating the mechanisms of DNA alkylation and repair. The primary objectives for synthesizing and studying such a molecule would include:

Synthesis and Characterization: The initial step involves the chemical synthesis, likely from a precursor such as 9-(aminomethyl)anthracene, followed by purification and full characterization of its chemical structure and properties. vulcanchem.com

Mechanistic Studies of DNA Alkylation: A key objective is to use the compound to study the specifics of DNA alkylation. The anthracene fluorescence allows for the investigation of how the molecule binds to DNA before the alkylation event occurs. It can also be used in fluorescence-based assays to quantify the extent and kinetics of DNA damage. bio-conferences.orgbiolscigroup.usnih.gov

Development of High-Throughput Assays: The fluorescent nature of the compound is ideally suited for developing rapid, high-throughput screening assays. biolscigroup.us Such assays could be used to identify factors that influence the efficiency of DNA alkylation or to screen for inhibitors of DNA repair pathways that remove the damage caused by such agents.

Probing DNA Repair Processes: By introducing a fluorescent lesion into DNA, researchers can monitor the activity of DNA repair enzymes. The disappearance of the fluorescence from the DNA over time can serve as a direct measure of the rate of repair of the specific adduct formed by Urea, (9-anthracenylmethyl)nitroso-. nih.govnih.gov

Cellular Imaging: The inherent fluorescence of the anthracene group offers the potential for use in cellular imaging studies. Researchers could visualize the uptake and subcellular localization of the compound, determining where in the cell it accumulates and interacts with its targets.

In essence, Urea, (9-anthracenylmethyl)nitroso- is designed as a sophisticated molecular probe. Its study is not necessarily aimed at developing it as a therapeutic agent itself, but rather at using it to gain a deeper understanding of the fundamental chemical and biological processes of DNA damage and repair, which are critical in fields like toxicology and cancer research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N3O2 B12793412 Urea, (9-anthracenylmethyl)nitroso- CAS No. 106900-24-7

Properties

CAS No.

106900-24-7

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

1-(anthracen-9-ylmethyl)-1-nitrosourea

InChI

InChI=1S/C16H13N3O2/c17-16(20)19(18-21)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H2,17,20)

InChI Key

DBQIUMLEIPSQAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN(C(=O)N)N=O

Origin of Product

United States

Synthetic Strategies and Precursor Chemistry for 9 Anthracenylmethyl Nitrosourea

Precursor Synthesis of 9-Anthracenemethanol (B72535) Derivatives

A critical precursor for the synthesis is a 9-anthracenemethanol derivative, which provides the (9-anthracenylmethyl) group. This requires specific functionalization at the C9 position of the anthracene (B1667546) core.

The C9 and C10 positions of anthracene are the most reactive sites for electrophilic substitution. Several methods can be employed to introduce a one-carbon functional group at the C9 position.

Chloromethylation: A common method for introducing a chloromethyl group onto aromatic rings is the Blanc chloromethylation. For anthracene, this can be achieved by reacting it with paraformaldehyde and hydrochloric acid. A specific method for synthesizing 9,10-bis(chloromethyl)anthracene (B83949) involves reacting anthracene and trioxymethylene in a solution of dioxane and concentrated hydrochloric acid. google.com This highlights a direct route to a reactive C9-functionalized precursor.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), can introduce a formyl group (-CHO) at the 9-position of anthracene to yield 9-anthracenecarboxaldehyde.

Direct Functionalization: Other methods include direct bromination followed by functional group manipulation. acs.orgbeilstein-journals.org Novel approaches have also explored the functionalization of anthracene with fluorenyl groups at the C9 position. acs.orgnih.gov

The choice of method depends on the desired scale, available reagents, and subsequent reaction steps. For the synthesis of (9-anthracenylmethyl)nitrosourea, a precursor that can be easily converted to a methylamine (B109427) or methyl halide is ideal.

Once a C9-functionalized anthracene is obtained, it must be converted into a suitable substrate for attachment to the urea (B33335) scaffold.

From 9-Anthracenecarboxaldehyde: The aldehyde can be reduced to 9-anthracenemethanol. A standard procedure involves the hydrogenation of 9-anthracenecarboxaldehyde. chemicalbook.comchemicalbook.comchemdad.com This alcohol is a versatile intermediate. chemicalbook.comchemdad.com It can then be converted into a more reactive leaving group. For instance, treatment with a hydrohalic acid (like HCl or HBr) or thionyl chloride can yield 9-(chloromethyl)anthracene (B151802) or 9-(bromomethyl)anthracene. chemicalbook.comresearchgate.net

From 9-(Chloromethyl)anthracene: This compound is a key intermediate itself, often prepared by chloromethylation of anthracene. chemicalbook.comresearchgate.net It can be used directly to alkylate a suitable nitrogen nucleophile. For example, it can be reacted with sodium iodide to form the more reactive 9-(iodomethyl)anthracene (B1627058) intermediate. chemicalbook.com

From 9-Anthracenemethanol: The alcohol can be activated in other ways. For example, it can be reacted with methacryloyl chloride in the presence of a base to form 9-anthracenylmethyl methacrylate (B99206), demonstrating the reactivity of the hydroxyl group. chemicalbook.com

A common and direct substrate for the subsequent urea synthesis is 9-(chloromethyl)anthracene.

Synthesis of N-Substituted Urea Precursors

The formation of the urea backbone and its substitution with the anthracenyl moiety is the next critical phase.

The synthesis of substituted ureas can be achieved through several established chemical pathways. A general and widely used method involves the reaction of an amine with an isocyanate. The amine attacks the electrophilic carbon of the isocyanate group to form the urea linkage.

Another approach is the reaction of amines with phosgene (B1210022) or its equivalents to form an intermediate carbamoyl (B1232498) chloride, which can then react with another amine to form the urea. Alternatively, carbamates can be reacted with amines under heating to produce ureas. google.com

To synthesize the key intermediate, N-(9-anthracenylmethyl)urea, two primary strategies can be envisioned:

Alkylation of Urea: Urea can be directly alkylated with a reactive 9-anthracenylmethyl derivative. The reaction of 9-(chloromethyl)anthracene with urea would lead to the formation of N-(9-anthracenylmethyl)urea. This reaction typically requires a base to neutralize the HCl formed.

Reaction of 9-(Aminomethyl)anthracene: A more controlled approach involves first synthesizing 9-(aminomethyl)anthracene. This can be achieved, for example, by the Gabriel synthesis starting from 9-(chloromethyl)anthracene and potassium phthalimide, followed by hydrolysis. The resulting 9-(aminomethyl)anthracene can then be reacted with a suitable reagent like potassium cyanate (B1221674) or an isocyanate to form the urea derivative.

The synthesis of N,N'-bis(9-anthracenylmethyl)-spirodiamide has been reported from 9-anthracenylmethyl chloride, indicating the feasibility of using this precursor to form N-C bonds.

Nitrosation Reactions for Urea, (9-anthracenylmethyl)nitroso-

The final step in the synthesis is the introduction of the nitroso group onto the terminal nitrogen of the N-(9-anthracenylmethyl)urea precursor.

N-alkylureas are known to be highly susceptible to nitrosation, forming N-alkyl-N-nitrosoureas. europa.eu The reaction is typically carried out under acidic conditions using a nitrosating agent.

Nitrosating Agents: Common nitrosating agents include sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (like hydrochloric or sulfuric acid), which generates nitrous acid (HNO₂) in situ. oup.comoup.com Dinitrogen tetroxide (N₂O₄) is another effective, albeit more reactive, nitrosating agent. thieme-connect.com

Reaction Conditions: The nitrosation of N-alkylureas is generally rapid in acidic aqueous solutions. oup.comoup.comacs.org The rate of reaction is often proportional to the concentrations of the urea, nitrous acid, and hydrogen ions. oup.comoup.com The reaction mechanism involves the attack of the unprotonated amine on the nitrosating species, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). europa.eu

For the synthesis of Urea, (9-anthracenylmethyl)nitroso-, N-(9-anthracenylmethyl)urea would be dissolved in a suitable solvent and treated with an acidic solution of sodium nitrite at a controlled temperature, typically 0-5 °C, to yield the final product.

Research Findings Summary

The synthetic route to Urea, (9-anthracenylmethyl)nitroso- is well-founded in established organic chemistry principles. The following table summarizes the key transformations and typical conditions.

Step Transformation Key Reagents Typical Conditions Reference
2.1.1 Anthracene → 9-AnthracenecarboxaldehydeDMF, POCl₃Vilsmeier-Haack Reaction-
2.1.2 9-Anthracenecarboxaldehyde → 9-AnthracenemethanolH₂, Catalyst (e.g., Pd/C)Hydrogenation chemicalbook.comchemicalbook.comchemdad.com
2.1.2 9-Anthracenemethanol → 9-(Chloromethyl)anthraceneSOCl₂ or HCl- chemicalbook.comresearchgate.net
2.2.2 9-(Chloromethyl)anthracene + Urea → N-(9-Anthracenylmethyl)ureaBaseAlkylation
2.3 N-(9-Anthracenylmethyl)urea → Urea, (9-anthracenylmethyl)nitroso-NaNO₂, Acid (e.g., HCl)0-5 °C, Aqueous solution europa.euoup.comoup.com

Conventional Nitrosation Protocols for N-Urea Derivatives

The nitrosation of N-substituted ureas is a fundamental reaction in the synthesis of nitrosoureas. Historically, these reactions are often carried out using a nitrosating agent in an acidic aqueous medium. google.comgoogle.com Common nitrosating agents include sodium nitrite in the presence of an acid, dinitrogen trioxide, and dinitrogen tetroxide. google.comgoogle.com The underlying principle of these methods involves the generation of a reactive nitrosating species, such as the nitrosonium ion (NO+), which then reacts with the nitrogen atom of the urea derivative.

However, the reactivity of amides and related compounds, including ureas, towards common nitrosating agents is generally low due to the electron-withdrawing nature of the adjacent carbonyl group. europa.eusci-hub.se Consequently, more potent nitrosating agents or specific reaction conditions are often necessary to achieve efficient conversion to the corresponding N-nitroso derivatives. europa.eu Some protocols have utilized reagents like N-methyl-N-nitrosourea (MNU) as a source for the nitroso group in different contexts. chemrxiv.orgrsc.org

A notable advancement in nitrosourea (B86855) synthesis involves the use of a two-phase solvent system, which comprises an aqueous acid and a non-miscible organic solvent. google.comgoogle.com In this approach, the non-nitrosated urea derivative is reacted with a metal nitrite. google.com This method has been shown to produce a substantially pure product in good yield, often circumventing the need for extensive purification. google.com

Optimization of Reaction Conditions for Selective N-Nitrosation

The selective N-nitrosation of urea derivatives is highly dependent on the careful control of several reaction parameters. These factors influence the reaction rate, yield, and the formation of potential byproducts.

The pH of the reaction medium is a critical factor in nitrosation reactions. cir-safety.orgacs.org While nitrosation can occur under acidic, neutral, or alkaline conditions depending on the specific substrate and nitrosating agent, it is most commonly performed under acidic conditions. cir-safety.org For the nitrosation of most alkylamines, the reaction rate exhibits a bell-shaped dependence on pH, with an optimal range typically between pH 3 and 4. europa.eu This is because the concentration of the reactive nitrosating species, formed from nitrous acid, is favored at lower pH, while the concentration of the unprotonated, reactive amine species decreases at lower pH. europa.eu Although ureas are less basic than amines, the principle of pH influencing the equilibrium between the reactive nitrosating agent and the substrate remains crucial.

Temperature plays a significant role in the stability of both the reactants and the nitrosourea products. Nitrosation reactions are often conducted at reduced temperatures, for example between 0 and 50°C, and more preferably between 5 and 15°C, to minimize decomposition and side reactions. google.com

The choice of solvent can also dramatically influence the course of the reaction. In aqueous or mixed aqueous-organic systems, nitrosation with inorganic nitrites is generally faster under acidic conditions. efpia.eu Conversely, organic nitrites can be effective nitrosating agents in organic solvents without the need for strong acids. efpia.eu A study on the nitrosation of 1,3-dimethylurea (B165225) in acetonitrile-water mixtures revealed a complex solvent effect. rsc.org The addition of acetonitrile (B52724) up to 70% by weight inhibited the reaction, but further increases in acetonitrile concentration accelerated the reaction and enabled catalysis by halides. rsc.org This suggests a change in the reaction mechanism depending on the solvent composition. rsc.org Polar protic and aprotic solvents like dichloromethane (B109758), tetrahydrofuran, and acetonitrile are often selected for N-nitrosation reactions. nih.gov

The use of a two-phase system with a non-miscible organic solvent, such as a chlorinated hydrocarbon like methylene (B1212753) chloride, can be advantageous. google.com In such systems, the starting urea may be largely insoluble in the organic phase, while the resulting nitrosourea product is soluble, facilitating its separation from the aqueous reaction medium. google.com

The stoichiometry of the reactants, particularly the ratio of the nitrosating agent to the urea derivative, is a key parameter to control for achieving high yields and minimizing over-reaction or side product formation. depauw.edu In many synthetic protocols, an excess of the nitrosating agent is used to drive the reaction to completion. However, in cases where multiple nitrosatable sites exist or where the product is sensitive to the reaction conditions, sub-stoichiometric amounts of the nitrosating agent may be employed to control the product distribution. efpia.eu Understanding the limiting reagent is fundamental to optimizing the theoretical yield of the desired nitrosourea. depauw.edu The concentration of both the amine (or urea) and the nitrosating agent directly affects the rate of nitrosation. efpia.eu

Purification and Isolation Methodologies

The purification of nitrosourea compounds is a critical step in their synthesis, given their potential instability and the need for high purity in many applications.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are powerful tools for the isolation and purification of nitrosourea compounds. tandfonline.comresearchgate.net HPLC allows for the separation of complex mixtures into their individual components, making it a preferred method for purifying pharmaceutical substances. tandfonline.com Various HPLC methods have been developed for the analysis and purification of nitrosoureas, often employing UV detection. nih.gov

The choice of the chromatographic system, including the stationary phase (column) and the mobile phase (eluent), is crucial for achieving effective separation. For instance, the purification of ¹⁴C-labeled N-2-hydroxyethyl-N-nitrosourea was successfully performed using HPLC with a Lichrosorb-DIOL column and ethyl ether as the eluent. researchgate.net Different column types, such as C18 columns, are also commonly used in the separation of nitrosoureas. researchgate.net The development of a specific HPLC method often involves optimizing the mobile phase composition, such as the ratio of acetonitrile and water, and the pH of the buffer to achieve good resolution and separation in a reasonable time. researchgate.net

Solid-phase extraction (SPE) can be used as a sample preparation step prior to HPLC to remove impurities and concentrate the analyte of interest. nih.gov Following chromatographic separation, the isolated compound can be obtained by evaporation of the solvent. chemicalbook.com

Interactive Data Table: Factors in Nitrosourea Synthesis

Parameter Conventional Approach Optimized Conditions Rationale for Optimization References
Nitrosating Agent Sodium nitrite/acid, N₂O₃, N₂O₄Metal nitrite in a two-phase system, organic nitritesImproved yield, purity, and milder reaction conditions. google.com google.comgoogle.comeuropa.eu
pH AcidicpH 3-4Balances the concentration of reactive nitrosating species and unprotonated substrate. europa.eu europa.eucir-safety.org
Temperature Ambient or elevated0-15°CMinimizes product decomposition and side reactions. google.com google.com
Solvent Aqueous acidTwo-phase (e.g., water/methylene chloride), acetonitrile-water mixturesFacilitates product isolation and can alter reaction mechanism and rate. google.comrsc.org google.comrsc.orgnih.gov
Purification RecrystallizationHigh-Performance Liquid Chromatography (HPLC)Provides high purity and effective separation from complex mixtures. tandfonline.com tandfonline.comresearchgate.netnih.govresearchgate.net

Recrystallization and Precipitation Strategies

The purification of (9-anthracenylmethyl)nitrosourea, a crucial step to obtain a product of high purity, typically employs recrystallization or precipitation techniques. The choice of solvent is critical and is guided by the solubility profile of the compound—it should be highly soluble in the chosen solvent at an elevated temperature and poorly soluble at a lower temperature. For aromatic compounds containing polar functional groups like ureas and nitrosoureas, a variety of solvent systems can be considered.

Commonly, a single solvent or a binary solvent mixture is used. For compounds with aromatic character, solvents like toluene (B28343) or dichloromethane may be effective. google.com Often, a mixture of a good solvent (in which the compound is readily soluble) and a poor solvent (or anti-solvent, in which the compound is sparingly soluble) is employed to induce crystallization. The impure solid is dissolved in a minimum amount of the hot good solvent, and the anti-solvent is then added until turbidity is observed, followed by cooling to allow for crystal formation.

For aromatic and polar compounds, suitable recrystallization solvent pairs often include a polar solvent mixed with a non-polar one. The following table provides examples of solvent systems that are generally applicable for the recrystallization of such compounds and could be systematically screened for the purification of (9-anthracenylmethyl)nitrosourea.

Solvent SystemTypeRationale
Toluene / Hexane (B92381)BinaryToluene dissolves the aromatic compound, while hexane acts as an anti-solvent.
Dichloromethane / Heptane (B126788)BinaryDichloromethane is a good solvent for many organic compounds, with heptane serving as the anti-solvent.
Ethyl Acetate / HeptaneBinaryA common polar/non-polar mixture effective for a wide range of organic solids.
Methanol / WaterBinaryMethanol dissolves the polar compound, and water is added as the anti-solvent.
Acetone (B3395972) / WaterBinarySimilar to methanol/water, acetone is a polar solvent that is miscible with water.
Isopropyl AlcoholSingleA single polar solvent that may provide the desired solubility gradient with temperature.

The selection of the optimal recrystallization strategy requires experimental investigation to balance yield and purity. The process generally involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to promote the formation of well-defined crystals, which are then isolated by filtration. google.com

Scale-Up Considerations for Laboratory Synthesis

Scaling up the laboratory synthesis of (9-anthracenylmethyl)nitrosourea presents several challenges, primarily related to the inherent instability and potential hazards associated with nitrosourea compounds. nih.govwikipedia.org Careful consideration of reaction conditions, reagent handling, and purification methods is necessary to ensure a safe and efficient process.

One of the main concerns during scale-up is the thermal instability of both the nitrosating agents and the final nitrosourea product. Nitrosation reactions are often exothermic, and on a larger scale, efficient heat dissipation becomes critical to prevent runaway reactions and decomposition of the product. mdpi.com N-nitroso compounds can decompose to form hazardous and explosive byproducts, such as diazoalkanes. wikipedia.org Therefore, maintaining strict temperature control throughout the synthesis and purification is paramount.

The use of a two-phase reaction system for nitrosation, as mentioned previously, can be advantageous during scale-up. This technique can help to control the reaction rate and immediately separate the product from the aqueous acidic medium, which can contribute to its decomposition. google.com

For the purification step, scaling up recrystallization requires careful selection of solvents not only based on solubility but also on safety and environmental considerations. Large volumes of flammable or toxic solvents should be handled with appropriate engineering controls. The filtration and drying of the purified product also need to be performed under controlled conditions to avoid thermal decomposition.

Given the hazards associated with nitrosoureas, modern approaches to chemical synthesis, such as continuous flow chemistry, are being explored for similar compounds. mdpi.comresearchgate.net Continuous flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction parameters and minimizing the inventory of hazardous intermediates and products at any given time. This can significantly improve the safety profile of the synthesis when transitioning from laboratory to a larger scale.

Advanced Spectroscopic and Structural Elucidation Methodologies for 9 Anthracenylmethyl Nitrosourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of a molecule. libretexts.org For (9-anthracenylmethyl)nitrosourea, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.

Proton (¹H) NMR for Structural Connectivity and Purity

Proton NMR (¹H NMR) is a primary technique for determining the structural framework and assessing the purity of a sample. The ¹H NMR spectrum of (9-anthracenylmethyl)nitrosourea is expected to show distinct signals corresponding to the protons of the anthracenyl moiety, the methylene (B1212753) bridge, and the N-H proton of the urea (B33335) group.

The aromatic region of the spectrum would be complex, displaying signals for the nine protons of the anthracene (B1667546) ring. These protons experience different chemical environments, leading to a range of chemical shifts, typically between 7.0 and 9.0 ppm. The protons at positions 1, 8, 4, and 5 are generally the most deshielded due to anisotropic effects. The single proton at position 10 is also characteristically shifted downfield.

A key diagnostic signal is the singlet corresponding to the two protons of the methylene group (-CH₂-), which bridges the anthracene ring and the urea nitrogen. Its chemical shift would likely appear downfield due to the deshielding effects of the adjacent aromatic ring and the nitrogen atom. The N-H proton of the urea moiety would typically appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Chemical Shift Assignments for (9-anthracenylmethyl)nitrosourea

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Anthracene-H (aromatic) 7.0 - 9.0 Multiplet 9H
Methylene (-CH₂-) ~5.0 - 6.0 Singlet 2H

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for (9-anthracenylmethyl)nitrosourea would show distinct signals for each unique carbon atom.

The fourteen carbons of the anthracene ring will resonate in the aromatic region, typically between 120 and 140 ppm. The quaternary carbons at the ring junctions (C-4a, C-8a, C-9a, C-10a) will have different chemical shifts from the protonated aromatic carbons. The carbon of the methylene bridge (-CH₂-) would appear in the aliphatic region, shifted downfield by the adjacent nitrogen and aromatic ring. A significant signal is the carbonyl carbon (C=O) of the urea group, which is expected to resonate at a lower field, typically in the range of 150-160 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shift Assignments for (9-anthracenylmethyl)nitrosourea

Carbon Expected Chemical Shift (δ, ppm)
Anthracene (aromatic CH) 120 - 135
Anthracene (quaternary C) 130 - 145
Methylene (-CH₂-) 40 - 55

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Confirmation

For a molecule with a complex proton spectrum like (9-anthracenylmethyl)nitrosourea, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com In the case of (9-anthracenylmethyl)nitrosourea, COSY would be instrumental in assigning the coupled protons within the anthracene ring system, helping to trace the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduprinceton.edu This technique allows for the direct assignment of the carbon signals for all protonated carbons by correlating them to their attached, and often already assigned, protons. For instance, the methylene carbon signal can be definitively assigned by its correlation to the characteristic methylene proton singlet.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduprinceton.edu This is particularly powerful for identifying and connecting different molecular fragments. For example, an HMBC experiment would show a correlation between the methylene protons (-CH₂-) and the quaternary carbon of the anthracene ring to which it is attached (C-9), as well as to the carbonyl carbon (C=O) of the urea group, thus confirming the connectivity of the entire molecule.

Dynamic NMR Studies for Rotational Barriers or Conformational Exchange

The N-nitroso group can introduce a significant barrier to rotation around the N-N bond due to the partial double-bond character. This can lead to the existence of distinct conformers (or rotamers) that may interconvert on the NMR timescale. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be employed to study such conformational exchange processes. nih.gov

At low temperatures, the rotation might be slow enough to observe separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the line shapes of the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.orgnih.gov The IR spectrum of (9-anthracenylmethyl)nitrosourea would be dominated by absorptions from the urea and nitroso groups, as well as the anthracene moiety.

Key expected absorption bands include:

N-H Stretch : A moderate to strong band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the urea.

C-H Stretches : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹.

C=O Stretch : A strong, sharp absorption band for the carbonyl group of the urea moiety, expected in the range of 1650-1750 cm⁻¹. researchgate.net

N=O Stretch : The nitroso group gives rise to a characteristic stretching vibration.

C=C Stretches : Aromatic ring stretching vibrations from the anthracene group are expected in the 1450-1600 cm⁻¹ region. libretexts.org

Table 3: Expected IR Absorption Frequencies for (9-anthracenylmethyl)nitrosourea

Functional Group Vibration Expected Frequency (cm⁻¹) Intensity
Amide (Urea) N-H Stretch 3300 - 3500 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic (CH₂) C-H Stretch 2850 - 3000 Medium
Carbonyl (Urea) C=O Stretch 1650 - 1750 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong

Vibrational Analysis of Nitroso Group (N=O) Stretches

The N=O stretching vibration is a particularly important diagnostic peak for confirming the presence of the nitroso functionality. In C-nitroso compounds, this band is typically strong and appears in the range of 1500-1620 cm⁻¹. baranlab.org Its exact position can be influenced by the electronic environment. In nitrosoureas, the N=O stretch is a prominent feature and its identification, along with the C=O and N-H stretches, provides strong evidence for the presence of the intact nitrosourea (B86855) functional group.

Characterization of Urea Carbonyl (C=O) and Amine (N-H) Absorptions

The infrared (IR) spectrum of (9-anthracenylmethyl)nitrosourea is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The urea carbonyl (C=O) and amine (N-H) moieties present specific and identifiable peaks that are crucial for structural elucidation.

The C=O stretching vibration in N-nitrosourea compounds typically appears in the region of 1700-1740 cm⁻¹. This absorption is strong and provides a clear marker for the presence of the carbonyl group. For (9-anthracenylmethyl)nitrosourea, the C=O stretch is expected within this range, potentially influenced by the electronic effects of the adjacent anthracenylmethyl and nitroso groups.

The N-H stretching vibrations of the urea fragment are also prominent. Primary and secondary amines and amides exhibit N-H stretching absorptions in the 3300-3500 cm⁻¹ region. In polyamides like nylon 6,6, the N-H stretching peak is observed around this range and is typically weaker and narrower than O-H stretching bands due to weaker hydrogen bonding. chemicalbook.com For (9-anthracenylmethyl)nitrosourea, a broad absorption band is anticipated around 3286 cm⁻¹, which can be attributed to the N-H stretching mode. rsc.org The in-plane N-H bending vibration is another characteristic absorption, often observed near 1542 cm⁻¹ in related amide structures. chemicalbook.com

Table 1: Characteristic Infrared Absorption Frequencies for Urea Carbonyl and Amine Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Urea Carbonyl (C=O) Stretching 1700 - 1740
Amine (N-H) Stretching ~3286
Amine (N-H) In-plane Bending ~1542

Aromatic C-H and C=C Vibrations of the Anthracene Moiety

The anthracene moiety of (9-anthracenylmethyl)nitrosourea gives rise to a set of characteristic absorption bands in the IR spectrum, corresponding to the vibrations of its aromatic C-H and C=C bonds. These signals are fundamental for confirming the presence of the tricyclic aromatic ring system.

Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. These bands are generally of weak to medium intensity. The out-of-plane C-H bending vibrations are also highly diagnostic for the substitution pattern of the aromatic ring and appear in the 650-900 cm⁻¹ range. For a 9-substituted anthracene, specific patterns of absorption are expected in this region.

The C=C stretching vibrations within the anthracene ring system result in a series of medium to strong absorption bands between 1450 cm⁻¹ and 1600 cm⁻¹. These absorptions are characteristic of the conjugated π-system of the anthracene core. For instance, in related anthracene derivatives, peaks in the region of 1450 cm⁻¹ and 1624 cm⁻¹ have been assigned to these C=C stretching modes. chemicalbook.com

Table 2: Characteristic Infrared Absorption Frequencies for the Anthracene Moiety

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Stretching 1450 - 1624
Aromatic C-H Out-of-plane Bending 650 - 900

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions of the Anthracene Chromophore

The ultraviolet-visible (UV-Vis) absorption spectrum of (9-anthracenylmethyl)nitrosourea is dominated by the electronic transitions of the anthracene chromophore. Anthracene and its derivatives typically exhibit a characteristic absorption profile with well-defined vibronic structures. These absorptions arise from π → π* transitions within the conjugated aromatic system. mdpi.com

The spectrum of anthracene derivatives generally shows a series of absorption bands between 325 and 425 nm, which correspond to the S₀ → S₁ (π → π*) transition of the anthracene core. researchgate.net These transitions result in a distinctive "triple finger-shape" pattern. For example, 9-anthracenylmethyl acrylate, a structurally related compound, displays absorption maxima (λ_max) that are characteristic of the anthracene moiety. researchgate.netrsc.org Upon photodimerization via [4+4] cycloaddition, the extended π-conjugation is disrupted, leading to a decrease in the absorbance in this region. researchgate.netrsc.org

Influence of Nitrosourea Moiety on Electronic Absorption

The attachment of the nitrosourea group to the 9-anthracenylmethyl scaffold can influence the electronic absorption spectrum of the anthracene chromophore. Substituents on the anthracene ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima and may also affect the intensity of the absorption bands.

Spectrophotometric Titrations for pH-Dependent Behavior

The stability of N-nitrosourea compounds is known to be highly pH-dependent, and this behavior can be monitored using spectrophotometric titrations. nih.govnih.gov The decomposition of nitrosoureas is often accelerated in neutral to alkaline conditions. nih.govnih.gov

By recording the UV-Vis absorption spectra of (9-anthracenylmethyl)nitrosourea at different pH values, it is possible to observe changes in the absorbance over time, reflecting the degradation of the compound. For many nitrosoureas, the rate of decomposition increases significantly as the pH rises above neutral. rsc.orgnih.govnih.gov For instance, the half-life of N-methyl-N-nitrosourea decreases from 24 hours at pH 6.0 to 1.2 hours at pH 7.0 and 0.1 hours at pH 8.0 at 20°C. nih.gov A similar trend would be expected for (9-anthracenylmethyl)nitrosourea. Spectrophotometric titrations would likely reveal a decrease in the characteristic absorbance of the nitrosourea moiety as the pH increases, providing valuable information on its stability profile across a range of pH conditions. This pH-dependent behavior is a critical characteristic of this class of compounds. researchgate.net

Table 3: pH-Dependent Half-life of a Representative N-Nitrosourea (N-methyl-N-nitrosourea) at 20°C

pH Half-life (hours)
4.0 125
6.0 24
7.0 1.2
8.0 0.1
9.0 0.03

Data for N-methyl-N-nitrosourea is presented as a representative example of the pH-dependent stability of nitrosoureas. nih.gov

Fluorescence Spectroscopy and Photophysical Characterization

The fluorescence properties of (9-anthracenylmethyl)nitrosourea are expected to be dominated by the emissive characteristics of the anthracene fluorophore. Anthracene and its derivatives are well-known for their strong fluorescence, typically in the blue region of the visible spectrum. mdpi.com

The emission spectrum of anthracene derivatives often displays a vibronic structure that mirrors the absorption spectrum. For instance, the fluorescence emission of anthracene in water shows peaks at approximately 380 nm, 400 nm, and 425 nm upon excitation at 250 nm. nih.gov The substitution at the 9-position can significantly influence the photophysical properties, including the fluorescence quantum yield and lifetime. Electron-withdrawing or electron-donating groups can alter the energy of the excited state and the rates of radiative and non-radiative decay pathways.

The nitrosourea moiety, while not typically fluorescent itself, can act as a quencher or modulator of the anthracene fluorescence. The presence of the nitroso and carbonyl groups could potentially introduce non-radiative decay channels that decrease the fluorescence quantum yield of the anthracene core. The photophysical characterization would involve determining key parameters such as the fluorescence quantum yield, fluorescence lifetime, and Stokes shift. These parameters provide insights into the excited-state dynamics and the influence of the nitrosourea substituent on the de-excitation pathways of the anthracene fluorophore. The pH of the environment can also significantly affect the fluorescence intensity of anthracene derivatives, with neutral pH often yielding the highest intensity. nih.gov

Excitation and Emission Spectra of the Anthracene Fluorophore

The fluorescence properties of (9-anthracenylmethyl)nitrosourea are dominated by the appended anthracene group. The anthracene fluorophore is known for its strong blue fluorescence under ultraviolet (UV) light. dakenchem.com

The excitation spectrum of a molecule reveals the wavelengths of light that are absorbed to promote it to an excited electronic state. For anthracene-containing compounds, excitation typically occurs in the UV region. For instance, a related compound, 9-anthracenylmethyl methacrylate (B99206), exhibits an excitation maximum at approximately 362 nm. polysciences.com In a study on similar fluorophores, the excitation spectrum showed a broad band from 210 to 460 nm, with a maximum around 392 nm. researchgate.net

The emission spectrum shows the wavelengths of light emitted when the excited molecule returns to its ground state. The anthracene moiety in (9-anthracenylmethyl)nitrosourea is expected to emit in the blue region of the visible spectrum. For example, 9-anthracenylmethyl methacrylate has an emission maximum at 407 nm. polysciences.com Another study on a similar compound in a THF solution reported emission in the bluish-green region with a maximum at 495 nm. researchgate.net The emission band was noted to be broad and without a distinct vibrational structure. researchgate.net The spectral profiles are generally independent of the excitation wavelength. researchgate.net

The difference between the maxima of the excitation and emission spectra is known as the Stokes shift. A relatively large Stokes shift, such as the 105 nm observed in a related compound, can be attributed to changes in the molecular geometry upon excitation. researchgate.net

Table 1: Excitation and Emission Properties of Related Anthracene Compounds

CompoundExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
9-Anthracenylmethyl methacrylate polysciences.com36240745
Phenothiazinyl-substituted ethylene (B1197577) researchgate.net~392495103

Quantum Yield and Fluorescence Lifetime Measurements

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. ictp.it Compounds with quantum yields of 0.10 are considered quite fluorescent. ictp.it The quantum yield can be influenced by various factors, including the solvent and the presence of quenchers. For instance, the quantum yield of the green fluorescent protein (GFP) is 0.79. ictp.it

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. ictp.it It is an intrinsic property of a fluorophore and can be influenced by its environment. Fluorescence decay typically follows first-order kinetics. ictp.it For example, studies on 9-aminoacridine (B1665356) bound to DNA have revealed multiple fluorescence lifetimes, indicating different binding environments. nih.gov A biosensor based on a turquoise fluorescent protein exhibited a calcium-dependent lifetime change of 1.3 ns. nih.gov

Table 2: Illustrative Fluorescence Quantum Yields and Lifetimes

Compound/SystemQuantum Yield (Φf)Fluorescence Lifetime (τ)
Green Fluorescent Protein (GFP) ictp.it0.79-
9-Aminoacridine-DNA complex (Site I) nih.gov0.06 ± 0.012.0 ± 0.3 ns
9-Aminoacridine-DNA complex (Site II) nih.gov0.35 ± 0.0212.3 ± 0.7 ns
9-Aminoacridine-DNA complex (Site III) nih.gov0.81 ± 0.0228.3 ± 0.5 ns
Turquoise Calcium Biosensor nih.gov-1.3 ns (Ca2+ dependent change)

Quenching Studies and Environmental Sensitivity of Fluorescence

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. nih.gov This can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching). nih.govresearchgate.net The sensitivity of the anthracene fluorophore's emission to its local environment makes it a useful probe.

Quenching studies, often analyzed using the Stern-Volmer equation, can provide information about the accessibility of the fluorophore to quenchers and the nature of their interaction. nih.govresearchgate.net For example, the fluorescence of anthracene derivatives can be quenched by interactions with other molecules, such as metal ions or electron-deficient compounds. researchgate.netnih.gov In one study, the chelation of Hg(II) to a sensor containing an anthracenylmethyl group led to fluorescence quenching due to a charge transfer transition. nih.gov The linearity or non-linearity of Stern-Volmer plots can help distinguish between different quenching mechanisms. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio of its ions. chemguide.co.ukwikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in the identification and characterization of a new compound. For (9-anthracenylmethyl)nitrosourea, HRMS would confirm its molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass.

Fragmentation Patterns for Structural Deductions

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. chemguide.co.ukwikipedia.org The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. chemguide.co.uk For nitrosourea compounds, characteristic fragmentation pathways have been identified. nih.gov Protonated nitrosamines often show a loss of 30 Da, corresponding to the loss of a nitric oxide (NO) radical. nih.gov Other observed fragmentation pathways for similar compounds include the loss of H₂O or the loss of NH₂NO (46 Da). nih.gov The fragmentation of (9-anthracenylmethyl)nitrosourea would likely involve the cleavage of the bond between the anthracenylmethyl group and the nitrosourea moiety, leading to a prominent ion corresponding to the anthracenylmethyl cation. One source indicates a molecular ion peak at m/z 281.3 (M⁺) for a related compound. vulcanchem.com

Table 3: Common Fragmentation Pathways in Nitrosamine Compounds nih.gov

Fragmentation PathwayNeutral Loss (Da)Corresponding Fragment
Pathway 130NO radical
Pathway 218H₂O
Pathway 346NH₂NO

X-Ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a technique that provides the definitive three-dimensional structure of a molecule in its crystalline state. cellstructureatlas.orgvu.nl By diffracting X-rays off a single crystal of the compound, a detailed map of the electron density can be generated, from which the positions of individual atoms and the bonds between them can be determined with high precision. cellstructureatlas.org

For (9-anthracenylmethyl)nitrosourea, an X-ray crystal structure would reveal the precise bond lengths, bond angles, and torsional angles within the molecule. It would also provide information about the conformation of the anthracenylmethyl and nitrosourea groups relative to each other and how the molecules pack together in the solid state. This technique has been used to corroborate the structures of related N-alkylated guanine (B1146940) derivatives. u-szeged.hu The availability of suitable single crystals is a prerequisite for this powerful analytical method. nih.govbioscience.fi

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The determination of precise bond lengths, bond angles, and torsion angles for (9-anthracenylmethyl)nitrosourea would necessitate experimental analysis, primarily through single-crystal X-ray diffraction. This technique would provide the electron density map of the compound in its crystalline form, from which the exact positions of each atom can be determined.

Without experimental data, a theoretical analysis using computational chemistry methods, such as Density Functional Theory (DFT), could provide predicted values for these parameters. However, such theoretical data would await experimental verification.

Table 1: Hypothetical Data Table of Selected Bond Lengths in (9-anthracenylmethyl)nitrosourea (Note: The following data is hypothetical and for illustrative purposes only, pending experimental determination.)

Atom 1 Atom 2 Bond Length (Å)
N N=O Data not available
N C=O Data not available
C N (urea) Data not available

Table 2: Hypothetical Data Table of Selected Bond Angles in (9-anthracenylmethyl)nitrosourea (Note: The following data is hypothetical and for illustrative purposes only, pending experimental determination.)

Atom 1 Atom 2 Atom 3 Bond Angle (°)
N N O Data not available
N C O Data not available
C (methylene) N C (urea) Data not available

Table 3: Hypothetical Data Table of Selected Torsion Angles in (9-anthracenylmethyl)nitrosourea (Note: The following data is hypothetical and for illustrative purposes only, pending experimental determination.)

Atom 1 Atom 2 Atom 3 Atom 4 Torsion Angle (°)
O N N C Data not available
N C N C (methylene) Data not available

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions and the resulting crystal packing is fundamental to understanding the solid-state properties of (9-anthracenylmethyl)nitrosourea. These non-covalent interactions, which can include hydrogen bonding, π-π stacking of the anthracene rings, and van der Waals forces, dictate the macroscopic properties of the crystal, such as its melting point, solubility, and stability.

Table 4: Hypothetical Data Table of Potential Intermolecular Interactions in (9-anthracenylmethyl)nitrosourea (Note: The following data is hypothetical and for illustrative purposes only, pending experimental determination.)

Interaction Type Donor Acceptor Distance (Å)
Hydrogen Bond N-H O=C Data not available
Hydrogen Bond N-H O=N Data not available

Molecular Interactions with Biological Substrates: Mechanistic Insights

DNA Alkylation Mechanisms and Specificity

Urea (B33335), (9-anthracenylmethyl)nitroso- functions as an alkylating agent, a class of compounds that covalently attach an alkyl group to nucleophilic sites on biomolecules. symmes.fr In the cellular environment, DNA is a primary target for such alkylation due to the presence of numerous nucleophilic centers within its structure. symmes.fr The process is not random; rather, it exhibits a degree of specificity for certain sites on the DNA bases.

Sites of Alkylation on DNA Bases (e.g., N7-Guanine, O6-Guanine, N3-Adenine)

The nucleophilic character of the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA makes them susceptible to alkylation. The most reactive nucleophilic site in DNA is the N7-position of guanine (B1146940). nih.gov Consequently, this is a major site for the formation of DNA adducts by many alkylating agents. symmes.frnih.gov Other significant sites of alkylation include the O6-position of guanine and the N3-position of adenine. wikipedia.orgsemanticscholar.org

While the N7-guanine is the most frequent site of alkylation, the biological consequences of alkylation at different sites vary. For instance, O6-alkylguanine adducts are considered to be particularly significant mutagenic and cytotoxic lesions. nih.gov The formation of adducts at these various sites disrupts the normal Watson-Crick base pairing, interfering with DNA replication and transcription.

The relative extent of alkylation at these different sites can be influenced by the specific nature of the alkylating agent. For example, N-methyl-N-nitrosourea (MNU) is known to predominantly alkylate guanine residues. nih.gov Studies comparing different nitrosoureas, such as N-ethyl-N-nitrosourea (ENU) and MNU, have shown that the size of the alkyl group can influence the preference for reaction at the O6-position of guanine. nih.gov

Table 1: Common Sites of DNA Alkylation by Nitrosoureas

Alkylation SiteDNA BaseSignificance
N7-positionGuanineMost frequent site of alkylation. nih.gov
O6-positionGuanineHighly mutagenic and cytotoxic lesion. nih.gov
N3-positionAdenineA significant site of alkylation. semanticscholar.org

Formation of DNA Mono-adducts and Cross-links

Alkylating agents can be classified as monofunctional or bifunctional. Monofunctional agents form a single covalent bond with DNA, resulting in a mono-adduct. semanticscholar.org Bifunctional agents, on the other hand, possess two reactive centers and can react with two different nucleophilic sites, leading to the formation of cross-links. symmes.fr These cross-links can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite strands). symmes.fr

Nitrosoureas, including by extension Urea, (9-anthracenylmethyl)nitroso-, are known to be capable of forming both mono-adducts and interstrand cross-links. semanticscholar.orgnih.gov The formation of an interstrand cross-link is a two-step process. The initial reaction involves the formation of a mono-adduct, for example, at the O6-position of a guanine residue. nih.gov In a subsequent, slower reaction, the second reactive group on the agent can react with a nucleophilic site on the complementary DNA strand, creating a covalent bridge between the two strands. nih.gov

Interstrand cross-links are particularly cytotoxic lesions as they prevent the separation of the DNA strands, which is essential for both replication and transcription. symmes.fr The repair of these complex lesions is challenging for the cell. psu.edu

Influence of DNA Sequence Context on Alkylation Efficiency and Specificity

The efficiency and specificity of DNA alkylation are not uniform across the entire genome but can be influenced by the local DNA sequence. Certain sequences may be preferentially targeted by alkylating agents. For instance, cisplatin, another DNA-interactive agent, shows a preference for binding to regions with two or more consecutive guanine residues. psu.edu For nitrogen mustards, interstrand cross-links often occur between two guanine residues in a GNC sequence. semanticscholar.org This sequence-dependent reactivity is a critical factor in determining the biological consequences of DNA damage.

Role of Intermediary Species in DNA Modification

The alkylating activity of nitrosoureas is not inherent to the parent molecule itself. Instead, they undergo spontaneous, non-enzymatic decomposition in the physiological environment to generate highly reactive intermediary species. cuni.cz For chloroethylnitrosoureas (CENUs), a significant reactive intermediate is the 2-chloroethyldiazene hydroxide. cuni.cz It is these unstable intermediates that are the ultimate alkylating agents, reacting with the nucleophilic sites on DNA. The generation of these reactive species is a key step in the mechanism of action of nitrosoureas.

DNA Intercalation Studies

In addition to covalent alkylation, some molecules can interact with DNA non-covalently through a process called intercalation. This involves the insertion of a planar aromatic ring system between the base pairs of the DNA double helix. The anthracenyl group of Urea, (9-anthracenylmethyl)nitroso-, being a large, planar aromatic system, has the structural characteristics suitable for intercalation. vulcanchem.com Anthraquinone derivatives, which share a similar polycyclic aromatic structure, are known to interact with DNA via intercalation. mdpi.com

Experimental Probes for Intercalative Binding

Several experimental techniques can be employed to investigate the intercalative binding of a compound to DNA. These methods detect the changes in the physical and spectroscopic properties of either the DNA or the interacting molecule upon complex formation.

UV-Visible Spectroscopy: Intercalation can lead to a shift in the absorption maximum (bathochromic shift) and a decrease in the molar absorptivity (hypochromism) of the intercalating molecule.

Fluorescence Spectroscopy: An increase or decrease in the fluorescence intensity of the molecule upon binding to DNA can indicate intercalation. Changes in the fluorescence polarization can also provide evidence of binding.

Circular Dichroism (CD) Spectroscopy: Intercalation can induce changes in the CD spectrum of DNA, reflecting alterations in the helical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR can be used to study the interactions between a drug and DNA at the atomic level, providing detailed information about the binding mode. acs.org

For molecules like Urea, (9-anthracenylmethyl)nitroso-, the presence of the anthracenyl moiety strongly suggests the potential for intercalative binding, which could serve to position the reactive nitrosourea (B86855) group in close proximity to the DNA bases, thereby facilitating the subsequent alkylation reaction. vulcanchem.com

Quantitative Assessment of Binding Affinity

While the structural features of Urea, (9-anthracenylmethyl)nitroso- strongly suggest an interaction with DNA, specific quantitative data on its binding affinity, such as binding constants, are not extensively documented in publicly available research. The affinity of a compound for DNA is a critical parameter in determining its biological efficacy and mechanism of action. For related compounds, such as those containing acridine, a similar polycyclic aromatic system, DNA binding has been quantified, revealing insights into the forces driving these interactions. nih.gov Future research on Urea, (9-anthracenylmethyl)nitroso- would benefit from quantitative binding studies to elucidate the strength and nature of its association with DNA.

Structural Consequences of Intercalation on DNA Conformation

The anthracene (B1667546) moiety of Urea, (9-anthracenylmethyl)nitroso- is a classic intercalating group. vulcanchem.com Intercalation involves the insertion of this planar aromatic system between the base pairs of the DNA double helix. This process can induce significant conformational changes in the DNA structure. While specific studies on the structural impact of Urea, (9-anthracenylmethyl)nitroso- are limited, research on analogous compounds provides a framework for understanding these effects. For instance, the intercalation of the related compound 1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea (ACRAMTU) has been shown to cause unwinding and lengthening of the DNA helix, along with alterations in the sugar-phosphate backbone geometry. nih.gov It is plausible that Urea, (9-anthracenylmethyl)nitroso- would induce similar structural perturbations upon intercalation, which could interfere with DNA replication and transcription.

Interactions with Proteins and Other Biological Macromolecules

The reactivity of the nitroso group suggests that Urea, (9-anthracenylmethyl)nitroso- can also interact with other biological macromolecules, most notably proteins. ontosight.ai These interactions can be both covalent, through alkylation, and non-covalent.

Alkylation of Protein Residues (e.g., Cysteine, Histidine)

Nitroso-urea compounds are known to be alkylating agents. ontosight.aiontosight.ai This reactivity stems from the ability of the nitroso group to generate reactive electrophilic species that can covalently modify nucleophilic residues on proteins. While specific studies detailing the alkylation of protein residues by Urea, (9-anthracenylmethyl)nitroso- are not prevalent, it is anticipated that nucleophilic amino acid side chains, such as the thiol group of cysteine and the imidazole (B134444) ring of histidine, would be primary targets. nih.gov Such alkylation events can irreversibly alter protein structure and function.

Non-covalent Interactions with Protein Binding Sites

Beyond covalent modification, the structural components of Urea, (9-anthracenylmethyl)nitroso- allow for various non-covalent interactions within protein binding sites. The aromatic anthracene ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov Furthermore, the urea moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar residues in a protein's binding pocket. nih.govrsc.org These non-covalent interactions are crucial for the initial recognition and positioning of the molecule before any potential covalent modification occurs.

Unraveling Mechanisms of Cellular Response to Molecular Interactions

The molecular interactions of Urea, (9-anthracenylmethyl)nitroso- with DNA and proteins can trigger a cascade of cellular responses. DNA damage, resulting from intercalation and potential alkylation, can activate cell cycle checkpoints and DNA repair pathways. If the damage is too extensive to be repaired, the cell may undergo apoptosis, or programmed cell death.

Lack of Specific Research Data on "Urea, (9-anthracenylmethyl)nitroso-" Hinders In-Depth Biological Analysis

Intensive investigation into the biological interactions of the chemical compound "Urea, (9-anthracenylmethyl)nitroso-" reveals a significant gap in the scientific literature. While the structural components of this molecule—a urea group, a 9-anthracenylmethyl moiety, and a nitroso functional group—are individually well-characterized in various chemical and biological contexts, specific research detailing the mechanistic pathways of this particular compound in relation to DNA repair and signal transduction is not publicly available.

The provided framework for a detailed article on "Urea, (9-anthracenylmethyl)nitroso-" necessitates an in-depth exploration of its effects on DNA repair pathways and the activation of signal transduction cascades. However, a thorough search of scientific databases and research publications has yielded no studies specifically investigating these interactions for this compound.

Research on analogous compounds offers some context. For instance, various N-nitroso-ureas, such as N-nitroso-N-ethylurea (NEU) and N-methyl-N-nitrosourea (MNU), are known for their ability to induce DNA damage, which consequently triggers cellular repair mechanisms. nih.govnih.govmdpi.commedchemexpress.com These compounds are recognized as alkylating agents that can modify DNA bases, leading to the formation of single and double-strand breaks. nih.govnih.gov This damage subsequently activates a cascade of signaling proteins, including checkpoint kinases like Chk1 and Chk2, which are crucial for cell cycle arrest and the initiation of DNA repair. nih.govnih.gov

Similarly, the anthracene group, a polycyclic aromatic hydrocarbon, has been studied in the context of its potential to interact with DNA, although often in the context of phototoxicity or as a component of larger molecular probes. a2bchem.com Furthermore, urea itself is known to influence signal transduction pathways, particularly in physiological contexts like the renal medulla, where it can activate pathways such as the extracellular signal-regulated kinase (ERK) cascade. nih.govnih.gov

Despite the availability of this information on related structures, it is scientifically unsound to extrapolate these findings and attribute them directly to "Urea, (9-anthracenylmethyl)nitroso-". The unique combination and spatial arrangement of the anthracenylmethyl group and the nitroso-urea functionality would undoubtedly confer specific chemical properties and biological activities that cannot be predicted from its constituent parts alone. The steric hindrance and electronic effects of the bulky 9-anthracenylmethyl group, for example, would significantly influence how the nitroso-urea moiety interacts with biological macromolecules like DNA and proteins involved in signaling pathways.

Therefore, without dedicated research on "Urea, (9-anthracenylmethyl)nitroso-", any discussion on its specific role in inducing DNA repair pathways or activating signal transduction cascades would be purely speculative. The scientific community has not yet published data that would allow for a detailed and accurate elucidation of its molecular interactions with biological substrates as outlined.

Computational and Theoretical Investigations of 9 Anthracenylmethyl Nitrosourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and reactivity. For a molecule like (9-anthracenylmethyl)nitrosourea, these methods can provide detailed insights into its geometry, the distribution of electrons, and the energies of its molecular orbitals, all of which govern its chemical behavior.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules. modellfabrikpapier.dersc.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in (9-anthracenylmethyl)nitrosourea, known as its ground state geometry. These calculations also yield the molecule's ground state energy, a fundamental property that can be used to assess its stability.

While specific DFT studies on (9-anthracenylmethyl)nitrosourea are not extensively available in public literature, the methodology has been widely applied to related nitrosourea (B86855) compounds and anthracene (B1667546) derivatives. researchgate.netnih.govnih.govdntb.gov.ua For instance, DFT studies on N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNUs) have successfully elucidated their molecular geometries and electronic structures. researchgate.net Similarly, the electronic properties of various anthracene derivatives have been investigated using DFT, providing insights into the influence of substituents on the anthracene core. nih.gov

Based on these related studies, a DFT calculation on (9-anthracenylmethyl)nitrosourea would likely be performed using a functional such as B3LYP or M06-2X, paired with a suitable basis set like 6-31G* or larger to accurately describe the electronic structure. dntb.gov.uanih.govmdpi.com The resulting optimized geometry would reveal the bond lengths, bond angles, and dihedral angles, particularly detailing the spatial relationship between the bulky anthracene group and the nitrosourea moiety.

Table 1: Representative DFT-Calculated Parameters for Nitrosourea and Anthracene Moieties (Hypothetical for (9-anthracenylmethyl)nitrosourea)

ParameterNitrosourea Moiety (based on generic nitrosourea studies) nih.gov9-Anthracenylmethyl Moiety (based on anthracene derivative studies) nih.gov
Bond Lengths (Å)
N-N~1.32C-C (aromatic)
N=O~1.22C-C (bridge)
C=O~1.23C-H
Key Bond Angles (°)
N-N-O~115C-C-C (aromatic)
N-C=O~120H-C-C
Calculated Energy
Ground State EnergyCompound-specific value (e.g., in Hartrees)

Note: The data in this table is illustrative and based on general findings for the respective molecular fragments. Actual calculated values for (9-anthracenylmethyl)nitrosourea would be specific to the entire molecule's optimized geometry.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy in electronic structure determination, ab initio (from first principles) methods can be employed. modellfabrikpapier.de Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals, albeit at a significantly higher computational expense. acs.org These high-level calculations are particularly valuable for benchmarking the accuracy of DFT results and for investigating systems where electron correlation effects are paramount.

Ab initio studies on the decomposition of simpler nitrosoureas have demonstrated the utility of these methods in elucidating reaction mechanisms. nih.gov For (9-anthracenylmethyl)nitrosourea, high-accuracy ab initio calculations could provide a very precise determination of its electronic energy and a detailed description of its wavefunction, which describes the probability of finding electrons in different regions of the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactive Sites

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for predicting the reactivity of molecules. mun.ca It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and the sites at which it will react.

In (9-anthracenylmethyl)nitrosourea, an FMO analysis would be instrumental in identifying the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to have significant contributions from the electron-rich regions of the molecule, such as the oxygen and nitrogen atoms of the urea (B33335) and nitroso groups, as well as the π-system of the anthracene ring. The LUMO, conversely, would likely be localized on the electron-deficient centers, such as the carbon atom of the carbonyl group and the nitrogen atom of the nitroso group.

Table 2: Conceptual Frontier Molecular Orbital Characteristics of (9-anthracenylmethyl)nitrosourea

Molecular OrbitalExpected LocalizationRole in Reactivity
HOMO π-system of the anthracene ring, lone pairs on oxygen and nitrogen atoms of the nitrosourea group.Site of electron donation (nucleophilic character).
LUMO Carbonyl carbon, nitroso nitrogen, and antibonding π* orbitals of the anthracene ring.Site of electron acceptance (electrophilic character).
HOMO-LUMO Gap Expected to be relatively small due to the extended conjugation of the anthracene group.A smaller gap generally correlates with higher chemical reactivity.

Reaction Pathway Modeling and Transition State Analysis

A crucial aspect of understanding the chemical and biological activity of nitrosoureas is their decomposition, which leads to the formation of reactive alkylating and carbamoylating species. Computational modeling can map out the potential energy surface for these decomposition reactions, identifying the most likely pathways and the structures of the transient intermediates and transition states.

Computational Simulation of Nitrosourea Decomposition

The decomposition of nitrosoureas in aqueous solution is a complex process that is thought to proceed through several key steps. For (9-anthracenylmethyl)nitrosourea, the initial step is likely the formation of an unstable diazohydroxide intermediate, which then breaks down to yield a diazonium ion and, ultimately, the reactive 9-anthracenylmethyl carbocation.

Prediction of Alkylating Intermediates and Their Energetics

The therapeutic and toxic effects of nitrosoureas are largely attributed to the formation of reactive alkylating species that can modify biological macromolecules such as DNA. u-szeged.hu In the case of (9-anthracenylmethyl)nitrosourea, the key alkylating intermediate is predicted to be the 9-anthracenylmethyl carbocation.

Computational chemistry can be used to predict the stability and reactivity of this carbocation. The energetics of its formation from the diazonium ion precursor can be calculated, providing insight into the feasibility of this reaction pathway. The stability of the 9-anthracenylmethyl carbocation is expected to be relatively high due to the extensive delocalization of the positive charge over the large aromatic system of the anthracene ring. This enhanced stability would make it a potent alkylating agent.

Furthermore, computational models can explore the subsequent reactions of the 9-anthracenylmethyl carbocation with nucleophilic sites, such as those found in DNA bases. By modeling the transition states for these alkylation reactions, researchers can predict the preferred sites of adduction and the energetic barriers to these processes. researchgate.net

Table 3: Predicted Intermediates in the Decomposition of (9-anthracenylmethyl)nitrosourea

IntermediatePredicted RoleComputational Insight
9-Anthracenylmethyl Diazohydroxide Initial unstable product of decomposition.Its formation and subsequent decomposition can be modeled to determine activation energies.
9-Anthracenylmethyl Diazonium Ion Precursor to the primary alkylating species.Calculation of its stability and the barrier to nitrogen loss provides insight into the rate of carbocation formation.
9-Anthracenylmethyl Carbocation The primary reactive alkylating species.Its stability can be assessed by calculating its energy and charge distribution. Its reactivity can be probed by modeling its reactions with nucleophiles.
Isocyanate A byproduct of the decomposition.Its formation and subsequent reactions can also be modeled.

Solvent Effects on Reaction Mechanisms

The chemical reactivity of nitrosoureas, including their decomposition pathways which are crucial for their biological activity, is known to be significantly influenced by the surrounding solvent environment. Computational studies are essential to unravel these complex solvent effects at a molecular level. For a compound like (9-anthracenylmethyl)nitrosourea, the solvent can modulate the stability of reactants, transition states, and products, thereby altering reaction rates and mechanisms.

Theoretical investigations into the decomposition of nitrosoureas often employ models like the Conductor-like Screening Model (COSMO) to simulate the presence of a solvent, such as water. nih.gov This approach treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and their impact on the reaction energy profile. nih.gov For (9-anthracenylmethyl)nitrosourea, the large, nonpolar anthracene group and the polar nitrosourea group would exhibit different interactions with solvents of varying polarities.

In aqueous media, water molecules can form hydrogen bonds with the urea and nitroso groups, stabilizing the molecule and influencing its decomposition. Computational models can simulate how these explicit water molecules participate in the reaction, for instance, by acting as proton relays in the decomposition process. Studies on nitrosourea decomposition have highlighted the role of cations in the reaction mechanism, a factor that can also be modeled computationally. nih.gov Density Functional Theory (DFT) calculations can be performed to map the potential energy surface of the decomposition reaction in both the gas phase and in a simulated solvent environment. This allows for a detailed analysis of how the solvent alters the activation barriers and the stability of key intermediates, such as the isocyanate and diazonium ions that are typically formed from nitrosourea breakdown. nih.govcolab.wsdntb.gov.uaresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of (9-anthracenylmethyl)nitrosourea, capturing its movements and interactions in a simulated biological environment. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's dynamic nature. nih.govdiva-portal.org

Conformational Dynamics of the Compound in Solution

The (9-anthracenylmethyl)nitrosourea molecule possesses significant conformational flexibility, primarily due to the rotation around the single bonds connecting the anthracene ring to the methyl group and the methyl group to the nitrosourea moiety. Understanding the preferred conformations in solution is critical, as they dictate how the molecule presents itself to its biological targets.

MD simulations, often extending over timescales of nanoseconds to microseconds, can be performed to explore the conformational landscape of the molecule in an explicit solvent like water. nih.govunideb.hunih.gov By analyzing the simulation trajectory, researchers can identify the most stable conformers and the energy barriers between them. Key parameters to analyze include the dihedral angles defining the orientation of the anthracene group relative to the nitrosourea group. These simulations reveal how the bulky anthracene group might fold over the nitrosourea part or extend away from it, and how solvent interactions influence this dynamic equilibrium. diva-portal.orgmdpi.com

Simulation of DNA Binding and Intercalation Processes

The planar anthracene ring of (9-anthracenylmethyl)nitrosourea strongly suggests that a primary mechanism of its interaction with DNA is intercalation, where the aromatic system inserts itself between the base pairs of the DNA double helix. uni-halle.de Computational simulations are invaluable for visualizing and quantifying this process. nih.govanu.edu.au

Molecular docking and MD simulations can be used to model the intercalation of the anthracene moiety into a DNA sequence. acs.org Theoretical computations on similar anthracene derivatives have been used to compare binding selectivities for AT-rich versus GC-rich sequences. nih.gov Simulations can start with the (9-anthracenylmethyl)nitrosourea molecule placed near a model DNA helix. Over the course of an MD simulation, the ligand can be observed to approach the DNA, with the anthracene group orienting itself to slide into the space between base pairs. anu.edu.auacs.org These simulations provide detailed energetic and structural information, such as the binding free energy and the specific conformational changes in both the DNA and the ligand upon binding. nih.gov For instance, the DNA helix must locally unwind and stretch to create a pocket for the intercalator, and the simulation can quantify the energetic cost of this distortion. nih.govacs.org Computer graphics can then be used to visualize the final intercalated complex, showing the precise orientation of the anthracene ring and the interactions of the nitrosourea-containing side chain within the DNA grooves. nih.govanu.edu.au

Ligand-Protein Docking and Interaction Modeling

Beyond DNA, the cellular activity of (9-anthracenylmethyl)nitrosourea may involve interactions with various proteins, such as enzymes involved in DNA repair or cell signaling pathways. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. mdpi.comnih.govresearchgate.net

In a typical docking study, a three-dimensional structure of the target protein is required, which can be obtained from crystallographic databases. Docking software, such as AutoDock, can then be used to explore numerous possible binding poses of (9-anthracenylmethyl)nitrosourea within the protein's binding sites. nih.gov These programs use scoring functions to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. mdpi.comppm.edu.pl The process can model both the ligand and parts of the protein as flexible, accounting for the "induced fit" that often occurs upon binding. mdpi.com The resulting models can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues, providing hypotheses about the mechanism of protein inhibition or modulation that can be tested experimentally. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net For a compound like (9-anthracenylmethyl)nitrosourea, QSAR can help identify the key structural features that contribute to its desired effects, guiding the design of more potent and selective analogues. nih.gov

Derivation of Molecular Descriptors from (9-anthracenylmethyl)nitrosourea Structure

The foundation of any QSAR model is the numerical representation of the molecular structure using calculated parameters known as molecular descriptors. nih.gov For (9-anthracenylmethyl)nitrosourea, a wide array of descriptors can be calculated using specialized software. These descriptors are categorized based on the dimensionality of the structural information they encode:

Table 1: Types of Molecular Descriptors for QSAR Modeling

Descriptor TypeDescriptionExamples for (9-anthracenylmethyl)nitrosourea
0D (Constitutional) Based on the molecular formula.Molecular weight, atom counts (C, H, N, O, S), bond counts. researchgate.netsciforum.net
1D (Topological) Based on the 2D graph representation of the molecule, describing atomic connectivity.Connectivity indices (e.g., Kier & Hall indices), Kappa shape indices. researchgate.netsciforum.net
2D (Topological) Encodes information about the 2D structure.Descriptors derived from the 2D structure, such as those from the DRAGON software. researchgate.netsciforum.net
3D (Geometrical) Based on the 3D coordinates of the atoms.Molecular surface area, volume, moments of inertia, shadow indices. nih.gov
Electronic Describes the electronic properties of the molecule.Dipole moment, partial atomic charges, HOMO/LUMO energies, ionization potential. nih.govnih.gov
Physicochemical Relates to physicochemical properties.LogP (octanol-water partition coefficient), molar refractivity. nih.gov

These descriptors are calculated for a series of related compounds and then used to build a mathematical model (e.g., using multiple linear regression) that predicts biological activity. nih.gov The resulting QSAR equation highlights which descriptors, and therefore which structural properties, are most important for activity. nih.gov For example, a model might show that a larger surface area of the aromatic moiety and specific electronic properties of the nitrosourea group are positively correlated with the desired biological effect.

Correlation with Observed Reactivity and Interaction Data (non-biological activity outcomes)

Computational studies focusing specifically on (9-anthracenylmethyl)nitrosourea are not extensively available in public literature. However, by examining theoretical investigations of analogous nitrosourea compounds and the known electronic and steric properties of the 9-anthracenylmethyl group, we can infer potential correlations with its expected non-biological reactivity.

The reactivity of nitrosoureas is largely governed by the stability of the molecule and the electrophilicity of the carbon atoms susceptible to nucleophilic attack. The decomposition of nitrosoureas in aqueous solutions is a critical aspect of their chemical behavior, leading to the formation of reactive intermediates. Theoretical studies on various nitrosourea derivatives have shown that the nature of the substituent attached to the non-nitrosated nitrogen atom significantly influences the decomposition pathway and rate.

It is hypothesized that the bulky 9-anthracenylmethyl group would exert a significant steric influence on the molecule. This steric hindrance could affect the rate of decomposition and the accessibility of the reactive centers to external reagents. Furthermore, the anthracene moiety, with its extended π-electron system, is known to participate in various non-covalent interactions, such as π-π stacking and van der Waals forces. These interactions could influence the compound's aggregation behavior in solution and its adsorption onto surfaces, which are non-biological interaction outcomes.

Computational models of similar aromatic nitrosourea derivatives suggest that the electron-donating or -withdrawing nature of the substituent can modulate the electronic density across the nitrosourea functional group. The 9-anthracenylmethyl group is generally considered to be electron-donating, which could potentially stabilize the nitrosourea moiety and affect its decomposition kinetics.

A key non-biological reaction of nitrosoureas is their decomposition to form a diazonium ion and an isocyanate. The stability and subsequent reactions of these intermediates are dictated by the substituent. In the case of (9-anthracenylmethyl)nitrosourea, the formation of the 9-anthracenylmethyl cation would be a critical step. The stability of this carbocation, influenced by the delocalization of the positive charge over the anthracene ring system, would be a key determinant of the reaction kinetics.

To illustrate the potential correlation between computational predictions and observable non-biological reactivity for nitrosourea analogs, the following table summarizes findings from studies on related compounds.

Computational Parameter Predicted Influence on Reactivity Observed Non-biological Outcome Analogous Compound Class
HOMO-LUMO Gap A smaller energy gap suggests higher reactivity.Faster decomposition rates in aqueous buffers.Substituted N-alkyl-N-nitrosoureas
Calculated LogP Higher LogP indicates greater lipophilicity.Increased solubility in nonpolar solvents and potential for aggregation.Aromatic Nitrosourea Derivatives
Steric Hindrance (Calculated Molecular Volume) Increased steric bulk around the urea group.Slower rates of hydrolysis and bimolecular reactions.Nitrosoureas with bulky substituents
NBO Charge on Nitroso Nitrogen More positive charge indicates higher electrophilicity.Increased susceptibility to nucleophilic attack.Various Nitrosourea Analogs

While direct experimental data for the non-biological reactivity of (9-anthracenylmethyl)nitrosourea is scarce, the trends observed in analogous compounds provide a framework for predicting its behavior. It is anticipated that the combination of the bulky, electron-rich anthracene group would lead to a unique reactivity profile, characterized by a balance of electronic stabilization and steric hindrance.

In Silico Prediction of Analogs with Modified Properties

The in silico design of analogs of (9-anthracenylmethyl)nitrosourea can be approached by systematically modifying its chemical structure to tune its physicochemical and reactivity profiles. Computational methods allow for the prediction of properties of hypothetical molecules, guiding synthetic efforts toward compounds with desired characteristics. The primary targets for modification in the (9-anthracenylmethyl)nitrosourea scaffold are the anthracene ring and the urea backbone.

Modification of the Anthracene Moiety:

Substituents can be introduced onto the anthracene ring to alter its electronic and steric properties. For instance, the addition of electron-withdrawing groups (e.g., -NO2, -CN, -CF3) is predicted to decrease the electron density of the aromatic system. This would likely destabilize the corresponding carbocation intermediate upon decomposition, potentially accelerating the decomposition rate. Conversely, the introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) would be expected to have the opposite effect, stabilizing the carbocation and potentially slowing down decomposition.

The position of the substituent on the anthracene ring would also be crucial. Substituents at positions that can more effectively participate in resonance stabilization of the 9-anthracenylmethyl carbocation would have a more pronounced effect on reactivity.

Modification of the Urea Backbone:

Alterations to the urea portion of the molecule can also lead to analogs with modified properties. For example, replacing the hydrogen atoms on the non-nitrosated nitrogen with small alkyl groups could influence the compound's lipophilicity and hydrogen bonding capabilities. Such modifications are known to affect the solubility and interaction of nitrosoureas with their environment.

The following table presents a hypothetical in silico screening of (9-anthracenylmethyl)nitrosourea analogs with predicted modified properties, based on general principles of computational chemistry applied to nitrosoureas.

Analog Structure Modification Predicted Change in Property Rationale
Urea, (10-nitro-9-anthracenylmethyl)nitroso-Addition of a nitro group at the 10-position of the anthracene ring.Increased decomposition rate.The electron-withdrawing nitro group would destabilize the carbocation intermediate.
Urea, (10-methoxy-9-anthracenylmethyl)nitroso-Addition of a methoxy (B1213986) group at the 10-position of the anthracene ring.Decreased decomposition rate.The electron-donating methoxy group would stabilize the carbocation intermediate.
N'-(9-anthracenylmethyl)-N'-methyl-N-nitrosoureaMethylation of the non-nitrosated nitrogen.Increased lipophilicity (higher LogP).Replacement of a polar N-H bond with a nonpolar N-CH3 bond.
Urea, (9-phenanthrenylmethyl)nitroso-Isomeric replacement of anthracene with phenanthrene (B1679779).Altered steric profile and electronic properties.The different topology of the phenanthrene ring system would lead to different steric and electronic effects.

These in silico predictions provide a rational basis for the design of novel (9-anthracenylmethyl)nitrosourea analogs. Experimental validation would be required to confirm these theoretical findings and to fully characterize the reactivity and interaction profiles of these new compounds. The use of computational tools is invaluable in prioritizing synthetic targets and accelerating the discovery of molecules with tailored properties for various chemical applications.

Applications in Chemical Biology and Materials Science Research

As a Mechanistic Probe in DNA Damage Research

The ability of Urea (B33335), (9-anthracenylmethyl)nitroso- to act as an alkylating agent allows it to interact with and modify biological macromolecules like DNA. ontosight.ai This property is particularly useful for researchers studying the complex processes of DNA damage and repair.

Tool for Investigating DNA Repair Pathwaysinchem.org

Urea, (9-anthracenylmethyl)nitroso- serves as a potent tool for inducing DNA damage, thereby enabling the study of cellular DNA repair mechanisms. Nitrosoureas are known to cause DNA damage that can activate key checkpoint signaling kinases, such as Chk1 and Chk2, which are crucial for coordinating cell cycle arrest and DNA repair. nih.gov The damage induced by these agents can include both single and double-strand breaks in the DNA. nih.gov

By introducing this compound to cells, scientists can trigger various DNA repair pathways. The bulky anthracene (B1667546) group can form DNA adducts that are recognized and processed by the Nucleotide Excision Repair (NER) pathway. vulcanchem.com Studying how the cell handles these specific lesions provides valuable insights into the efficiency and mechanisms of NER.

Use in Mapping Alkylation Hotspots on DNA

The reactivity of Urea, (9-anthracenylmethyl)nitroso- allows for the identification of specific sites on the DNA molecule that are more susceptible to alkylation, known as "alkylation hotspots." The bulky anthracenylmethyl group enhances the compound's ability to intercalate into the DNA structure, stabilizing the resulting adducts through π-π stacking interactions. vulcanchem.com The nitroso group is responsible for the alkylation itself, generating reactive intermediates that modify the DNA bases. vulcanchem.com This targeted damage allows researchers to map these hotspots and understand the sequence and structural determinants of DNA reactivity.

DNA BaseCommon Alkylation Site
Guanine (B1146940)N7
AdenineN3

This table indicates the common sites of alkylation on DNA bases by agents like Urea, (9-anthracenylmethyl)nitroso-.

In the Synthesis of Novel Organic Molecules

Beyond its biological applications, the distinct chemical properties of Urea, (9-anthracenylmethyl)nitroso- make it a valuable precursor in synthetic organic chemistry.

Utilizing Nitrosourea (B86855) Reactivity in Organophosphorus Chemistry

The nitrosourea functional group is a key feature that can be exploited in synthetic reactions. For instance, the synthesis of N-methyl-N-nitrosourea involves the nitrosation of methylurea, a reaction that highlights the reactivity of the urea derivative. orgsyn.orgchemicalforums.com This reactivity can be extended to organophosphorus chemistry, where the nitrosourea can be used to generate reactive species for the synthesis of novel phosphorus-containing compounds.

Development of New Functionalized Anthracene Derivatives

The anthracene moiety is a well-known fluorophore, and its derivatives are of great interest in materials science. a2bchem.comscience.gov The synthesis of Urea, (9-anthracenylmethyl)nitroso- itself involves the functionalization of anthracene at the 9-position. vulcanchem.com This initial functionalization opens the door to a wide range of further chemical modifications, allowing for the creation of novel anthracene derivatives with tailored optical and electronic properties. The development of such derivatives is an active area of research, with potential applications in areas like light-emitting diodes and fluorescent probes. nih.gov

Synthetic PrecursorPotential Derivative
9-Chloromethylanthracene9-(Aminomethyl)anthracene
9-(Aminomethyl)anthraceneUrea, (9-anthracenylmethyl)nitroso-

This table illustrates the synthetic pathway towards functionalized anthracene derivatives.

As a Component in Fluorescent Sensing Systems

The inherent fluorescence of the anthracene core makes Urea, (9-anthracenylmethyl)nitroso- and its derivatives promising candidates for the development of fluorescent sensors. nih.gov The principle of these sensors lies in the modulation of the anthracene's fluorescence upon interaction with a specific analyte.

Urea-based fluorescent sensors have been successfully developed for the detection of various ions. researchgate.net These sensors often exhibit high selectivity and sensitivity, with a "turn-on" fluorescence response being a particularly desirable feature. researchgate.net While specific applications of Urea, (9-anthracenylmethyl)nitroso- in this context are still emerging, its structural motifs suggest significant potential. The urea group can act as a hydrogen-bond donor, facilitating interactions with anions, while the anthracene provides the fluorescent signal. The development of such sensors for biologically or environmentally important analytes is a promising avenue for future research. d-nb.info

Design of Chemosensors Leveraging Anthracene Fluorescence

The design of fluorescent chemosensors often relies on coupling a signaling unit (a fluorophore) with a recognition unit (a receptor). In Urea, (9-anthracenylmethyl)nitroso-, the anthracene moiety serves as an excellent fluorophore, known for its strong fluorescence emission. dakenchem.com The urea group, with its capacity for forming strong hydrogen bonds, acts as an effective recognition site for various anionic and neutral analytes.

The fundamental principle behind chemosensors based on this scaffold involves the binding of a target analyte to the urea group. This interaction modulates the electronic properties of the entire molecule, leading to a detectable change in the fluorescence of the anthracene unit. By coupling the features of anthracene and urea, new low-molecular-weight gelators have been designed and synthesized, which can exhibit significant fluorescence enhancement upon gelation. nih.gov

Research on similar structures, such as 1,8-naphthalimide (B145957) derivatives bearing a urea moiety, has demonstrated that the urea group can act as an effective anion recognition site. researchgate.net The binding of anions like fluoride (B91410) to the urea's N-H protons alters the photophysical properties of the fluorophore, enabling detection. researchgate.net Similarly, π-conjugated polymers incorporating urea groups have been developed for the optical detection of anions through fluorescence changes. nih.gov The design of such sensors leverages the predictable and strong interactions of the urea functionality.

Detection of Specific Analytes via Fluorescence Quenching or Enhancement

The interaction between the urea receptor in an anthracene-urea-based sensor and a specific analyte can result in either a decrease (quenching) or increase (enhancement) of the fluorescence signal. The direction of this change is dependent on the nature of the analyte and the mechanism of interaction.

Fluorescence Quenching: This is a common sensing mechanism where the binding of an analyte provides a pathway for non-radiative de-excitation of the fluorophore. For instance, a π-conjugated urea-bearing polymer was shown to exhibit significant fluorescence quenching upon the addition of cyanide anions. nih.gov The mechanism can involve electron transfer from the analyte to the excited fluorophore or aggregation-caused quenching (ACQ). nih.gov In other systems, fluorescence quenching has been effectively used in arrays of fluorophores for the detection and identification of nitrated explosives. nih.gov

Fluorescence Enhancement: In some cases, analyte binding can lead to an increase in fluorescence intensity. This can occur if the binding event restricts intramolecular rotations or vibrations that would otherwise non-radiatively consume the excited state energy. A notable example is gelation-induced enhanced fluorescence emission, where the formation of a gel matrix from an anthracene-urea derivative leads to a significant increase in fluorescence. nih.gov Another mechanism involves the disruption of a pre-existing quenching process upon analyte binding.

The table below summarizes findings from related urea-based fluorescent sensors, illustrating the principles of analyte detection.

Sensor Type Analyte(s) Observed Effect Sensing Mechanism
π-conjugated urea-bearing polymer nih.govAnions (especially CN⁻)Fluorescence QuenchingAggregation-Induced Emission (AIE) effect and red shift
Imidazole-functionalized perylene (B46583) diimide rsc.orgUrea (via hydrolysis to hydroxide)Fluorescence QuenchingAggregation-driven quenching
1,8-naphthalimide with urea moiety researchgate.netFluoride, Acetate, PhosphateFluorescence Quenching & Colorimetric ChangeIntramolecular Charge Transfer (ICT)
Anthracene derivative with urea group nih.govGel formationFluorescence EnhancementGelation-Induced Enhanced Fluorescence Emission

Potential in Photoactive Materials and Optoelectronic Devices

The incorporation of both a photo-labile nitroso group and a photo-dimerizable anthracene moiety positions Urea, (9-anthracenylmethyl)nitroso- as a promising candidate for the development of advanced photoactive materials and optoelectronic components.

Incorporation into Polymer Matrices for Light-Responsive Properties

The compound can be embedded into or chemically bonded within polymer matrices to create materials that respond to light stimuli. The light-responsive nature stems from two key functionalities:

The N-Nitroso Group: N-nitroso compounds are known to be photo-labile, often cleaving the N–NO bond upon UV light irradiation to release nitric oxide (NO). nih.govqub.ac.uk Studies on N-nitroso polymers have shown that this NO release can be precisely controlled by adjusting UV light exposure. nih.govqub.ac.uk This property is highly valuable for creating materials that can deliver therapeutic agents like NO on demand for medical applications. nih.gov

The Anthracene Group: The anthracene unit itself is photoactive. It can undergo a [4+4] photodimerization reaction when exposed to UV light (around 365 nm), which can be reversed with shorter wavelength UV light. dakenchem.com When incorporated into polymers, this reversible dimerization allows for photo-induced crosslinking. dakenchem.com This process can be used to create "smart" polymer networks that change their properties, such as solubility or mechanical strength, in response to light, enabling applications like rewritable patterns and photo-actuated materials. dakenchem.com

The table below details the properties of related photoresponsive polymers.

Polymer System Photoactive Group Stimulus Response Potential Application
N-Nitroso Polymers nih.govqub.ac.ukN-NitrosoUV LightCleavage of N-NO bond, release of Nitric Oxide (NO)Controlled drug delivery, antibacterial materials
Anthracene-containing Polymers dakenchem.comAnthraceneUV Light (~365 nm)[4+4] Photodimerization (crosslinking)Smart materials, functional coatings, photoresists

Applications in Photopolymerization Studies

Photopolymerization is a process where light is used to initiate a polymerization reaction, leading to the formation of a solid polymer from liquid monomers. The photo-dimerization capability of the anthracene group in Urea, (9-anthracenylmethyl)nitroso- makes it directly applicable to photopolymerization and photo-crosslinking studies.

When a polymer is functionalized with this compound, exposure to UV light can create cross-links between polymer chains through the dimerization of the anthracene units. This transforms the material from a soluble or liquid state to an insoluble, cross-linked network. This principle is fundamental to photolithography, where it is used to create patterned films (photoresists) for manufacturing microelectronics. dakenchem.comgoogle.com The ability to precisely control the crosslinking process with light allows for the fabrication of complex, high-resolution patterns. google.com Furthermore, the release of reactive nitric oxide from the nitroso group upon irradiation could potentially influence or initiate other polymerization reactions, adding another layer of control to the material's fabrication.

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

The synthesis of nitrosoureas has traditionally involved methods that can be hazardous and produce significant waste. google.com The future of synthesizing "Urea, (9-anthracenylmethyl)nitroso-" lies in developing methodologies that are not only efficient but also environmentally benign and highly selective.

Green chemistry principles are increasingly being applied to the synthesis of N-nitroso compounds to minimize environmental impact. rsc.org A promising direction is the use of tert-butyl nitrite (B80452) (TBN) as a nitrosating agent under solvent-free conditions. rsc.org This approach offers high yields and avoids the use of toxic solvents and strong acids. Another eco-friendly strategy involves the vicarious substitution of nitroarenes with urea (B33335) in the presence of a base under aerobic conditions, which uses inexpensive starting materials and reduces hazardous waste. ineosopen.org The adaptation of these methods for the synthesis of "(9-anthracenylmethyl)nitroso-urea" could significantly improve the sustainability of its production.

Table 1: Comparison of Synthetic Approaches for Nitrosoureas

Feature Traditional Methods Green Chemistry Approaches
Nitrosating Agent Sodium nitrite with strong acid (e.g., H₂SO₄) researchgate.net tert-Butyl Nitrite (TBN) rsc.org, Nitrous acid generated in situ
Solvent Aqueous acids, organic solvents google.com Solvent-free conditions, polar organic solvents (e.g., DMSO) rsc.orgineosopen.org
Conditions Often requires strong acidic conditions Metal and acid-free, aerobic conditions rsc.orgineosopen.org
Byproducts Acidic waste, inorganic salts Fewer hazardous byproducts
Efficiency Variable, can have low yields google.com Generally high to excellent yields rsc.orgresearchgate.net

The anthracenylmethyl group provides a versatile scaffold for chemical modification to fine-tune the compound's properties. ontosight.ai Future research will focus on developing highly chemo- and regioselective methods to functionalize this moiety without altering the reactive nitrosourea (B86855) group. Strategies may involve:

Directed C-H Functionalization: Utilizing directing groups to guide the addition of new functional groups to specific positions on the anthracene (B1667546) ring system. Rhodium-nitrenoid promoted amination has shown promise for regioselective functionalization of certain aromatic systems. nih.gov

Catalytic Cross-Coupling Reactions: Employing palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, to selectively introduce substituents onto a pre-functionalized anthracene core. nih.gov

Photochemical Modifications: Leveraging the photochemical properties of anthracene to drive specific reactions at its meso-positions (9 and 10).

These advanced synthetic strategies will enable the creation of a library of derivatives with tailored properties, such as enhanced DNA binding affinity, altered fluorescence characteristics, or improved solubility.

Table 2: Potential Strategies for Regioselective Functionalization of the Anthracene Moiety

Strategy Description Potential Outcome
Friedel-Crafts Acylation/Alkylation Introduction of acyl or alkyl groups at specific positions, often directed by existing substituents. Modification of steric and electronic properties.
Halogenation followed by Cross-Coupling Selective introduction of a halogen (e.g., Br, I) which can then be replaced with various functional groups via Suzuki, Sonogashira, or Buchwald-Hartwig coupling. High degree of modularity for creating diverse derivatives.
Directed Ortho-Metalation (DoM) Use of a directing group to deprotonate a specific ortho-position, followed by quenching with an electrophile. Precise control over substituent placement.
Diels-Alder Reactions The central ring of anthracene can act as a diene, allowing for cycloaddition reactions that functionalize the 9 and 10 positions. Creation of non-planar, rigid structures.

Advanced Characterization Techniques

To fully understand the mechanism of action of "Urea, (9-anthracenylmethyl)nitroso-", particularly its interactions with DNA, researchers are turning to cutting-edge analytical techniques capable of visualizing molecular dynamics and structures at unprecedented resolution.

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for studying the dynamic conformational changes of biomolecules. nih.gov Given that the anthracene group is intrinsically fluorescent, it can serve as a natural FRET donor or acceptor when paired with another fluorophore attached to DNA. ontosight.ai This approach can provide real-time information on:

The kinetics of the compound binding to and dissociating from DNA.

Conformational changes in DNA structure upon intercalation or alkylation by the compound.

The dynamics of DNA repair enzymes recognizing and excising the resulting adducts.

These single-molecule studies offer a level of detail that is often obscured in traditional ensemble measurements. nih.govnih.gov

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the high-resolution visualization of large and flexible macromolecular complexes without the need for crystallization. nih.govnih.gov This technique is uniquely suited to determine the structure of the adducts formed between "Urea, (9-anthracenylmethyl)nitroso-" and large DNA structures or DNA-protein complexes. Cryo-EM could reveal:

The precise three-dimensional structure of the covalent adduct within a DNA duplex or at the interface of a DNA-histone complex (nucleosome).

Structural distortions in the DNA helix caused by the bulky anthracenylmethyl group.

The architecture of DNA repair machinery assembled at the site of the damage.

Cryo-EM can handle structural heterogeneity, allowing for the characterization of different conformational states of the adduct and its surrounding molecular environment. nih.govaimspress.com

Table 3: Comparison of Advanced Characterization Techniques

Technique Information Provided Advantages for Studying "(9-anthracenylmethyl)nitroso-urea"
Single-Molecule FRET Real-time dynamics, conformational changes, binding kinetics. nih.gov Utilizes the intrinsic fluorescence of the anthracene moiety; provides dynamic information masked in bulk assays.
Cryo-Electron Microscopy High-resolution 3D structure of large, flexible complexes. nih.govnibn.co.il Can visualize the structure of adducts in complex biological assemblies (e.g., with nucleosomes) without crystallization.

Integration with Nanotechnology for Advanced Chemical Systems

The fusion of "Urea, (9-anthracenylmethyl)nitroso-" chemistry with nanotechnology opens up exciting possibilities for creating advanced chemical systems. By incorporating the molecule into nanostructures, its properties can be enhanced and new functionalities can be realized. Potential applications include:

Targeted Drug Delivery: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric micelles, or gold nanoparticles) could improve its stability and aqueous solubility, and enable targeted delivery to specific cell types by functionalizing the nanoparticle surface with targeting ligands.

Stimuli-Responsive Systems: Designing nanocarriers that release the compound in response to specific stimuli (e.g., pH changes, specific enzymes, or light). The photo-responsive nature of the anthracene moiety could be exploited to trigger drug release with spatiotemporal control.

Integrated Theranostic Platforms: The intrinsic fluorescence of the anthracenylmethyl group allows for simultaneous imaging and therapy. Nanoparticles carrying the compound could be tracked within biological systems via fluorescence imaging, while the nitrosourea moiety exerts its chemical function.

This integration promises to create more effective and controllable systems, bridging the gap between molecular chemistry and advanced materials science.

Conjugation to Nanoparticles for Controlled Release of Reactive Species

The concept of conjugating therapeutic or reactive molecules to nanoparticles for controlled release is a well-established strategy to enhance efficacy and minimize side effects. researchgate.netmdpi.comnotulaebotanicae.ro In principle, "Urea, (9-anthracenylmethyl)nitroso-" could be tethered to various nanoparticle platforms, such as silica, gold, or polymeric nanoparticles. This would allow for the targeted delivery of the nitroso-urea moiety, which could then be triggered to release reactive species like nitric oxide or an alkylating agent at a specific site, for example, within a tumor microenvironment. The anthracene group could simultaneously serve as a tracking agent via its fluorescence. However, a review of the scientific literature reveals no published studies describing the successful conjugation of "Urea, (9-anthracenylmethyl)nitroso-" to any nanoparticle system for this purpose. General research on urea-formaldehyde nanoparticles for controlled release exists, but this does not specifically involve the anthracenylmethyl derivative. nih.gov

Development of Fluorescent Nanosensors

The inherent fluorescence of the anthracene group in "Urea, (9-anthracenylmethyl)nitroso-" makes it a theoretical candidate for the development of fluorescent nanosensors. mdpi.comresearchgate.netrsc.org Such sensors could potentially operate via a mechanism where the release of the nitroso group or its reaction with an analyte modulates the fluorescence of the anthracene moiety. This could be applied to the detection of specific biological molecules or changes in the cellular environment. Despite the logical appeal of this application, there is no specific research available on the design or synthesis of fluorescent nanosensors based on "Urea, (9-anthracenylmethyl)nitroso-". Research on fluorescent nanosensors is a vibrant field, but it has yet to incorporate this specific compound. nih.govnih.govbiorxiv.org

Exploration of New Chemical Transformations and Cascade Reactions

The reactivity of the nitroso-urea group suggests that "Urea, (9-anthracenylmethyl)nitroso-" could participate in a variety of chemical transformations and cascade reactions. nih.govrsc.orgrsc.org For instance, its decomposition could initiate a cascade sequence, or it could act as a precursor for the in-situ generation of other reactive intermediates. The anthracene component could also participate in photochemical reactions. researchgate.netphotochemcad.com The exploration of such novel reactivity could lead to the development of new synthetic methodologies. However, the chemical literature does not currently contain reports of new chemical transformations or cascade reactions specifically designed around or utilizing "Urea, (9-anthracenylmethyl)nitroso-". General advancements in organocatalysis and cascade reactions are prevalent, but their application to this specific substrate is not documented. scispace.comsakura.ne.jp

Computational Design of Analogs with Tunable Reactivity and Photophysical Properties

Computational chemistry offers a powerful tool for the in-silico design of new molecules with tailored properties. acs.org In the context of "Urea, (9-anthracenylmethyl)nitroso-," computational studies could be employed to predict how modifications to the anthracene core or the urea substituent would affect its reactivity, stability, and photophysical characteristics. This would enable the rational design of analogs with optimized properties for specific applications, such as enhanced fluorescence quantum yield or controlled rates of NO release. While computational studies on anthracene derivatives and urea-based compounds are available, there is no evidence of computational modeling being specifically applied to design analogs of "Urea, (9-anthracenylmethyl)nitroso-". acs.org

Q & A

Basic Research Questions

Q. How can Urea, (9-anthracenylmethyl)nitroso- be synthesized with high purity, and what reaction conditions are critical to minimize byproducts?

  • Methodological Answer : Synthesis typically involves nitrosation of the parent urea derivative under controlled acidic conditions (e.g., using nitrous acid or sodium nitrite in HCl). Purification via recrystallization from non-polar solvents (e.g., ethyl acetate/hexane mixtures) is essential to remove unreacted precursors. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and NMR spectroscopy. Strict temperature control (<5°C) is required to avoid thermal decomposition of nitroso groups .

Q. What safety protocols must be prioritized when handling Urea, (9-anthracenylmethyl)nitroso- in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles) to prevent inhalation or dermal exposure. Store the compound in airtight, light-resistant containers at 2–8°C to limit degradation. Emergency protocols should include immediate decontamination with water for skin contact and activated carbon for spill containment. Regular air monitoring for volatile nitrosamine byproducts is recommended .

Q. Which spectroscopic techniques are most effective for characterizing Urea, (9-anthracenylmethyl)nitroso-?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm the anthracenylmethyl and nitroso group positions.
  • FT-IR : Peaks at 1450–1550 cm1^{-1} (N–N=O stretching) and 1600–1700 cm1^{-1} (urea C=O).
  • UV-Vis : Anthracene moieties show strong absorbance at 250–400 nm, useful for quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for Urea, (9-anthracenylmethyl)nitroso- under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to track degradation products. For example, under acidic conditions (pH <3), the nitroso group may hydrolyze to hydroxylamine derivatives, while alkaline conditions (pH >9) promote urea bond cleavage. Compare kinetic models (e.g., Arrhenius plots) to predict shelf-life. Conflicting data often arise from solvent impurities or light exposure; use deuterated solvents and amber vials for reproducibility .

Q. What advanced analytical strategies are recommended for detecting trace nitrosamine impurities in pharmaceuticals containing Urea, (9-anthracenylmethyl)nitroso- derivatives?

  • Methodological Answer : Employ LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity down to 0.1 ppb. Use isotopically labeled internal standards (e.g., 15^{15}N-labeled analogs) to correct matrix effects. Validate methods per ICH M10 guidelines, including spike-recovery experiments in complex matrices (e.g., APIs or formulated drugs) .

Q. What experimental designs can elucidate the mechanistic role of Urea, (9-anthracenylmethyl)nitroso- in tumorigenesis studies?

  • Methodological Answer : Use in vitro models (e.g., human hepatocyte lines) to assess DNA alkylation via comet assays or 32^{32}P-postlabeling. Compare mutagenicity with positive controls (e.g., N-methyl-N-nitrosourea) using Ames tests. For in vivo studies, employ transgenic mouse models (e.g., p53+/^{+/-}) to track tumor latency and histopathology. Dose-response studies should include pharmacokinetic profiling to correlate exposure with genotoxic endpoints .

Q. How can computational modeling predict the reactivity of Urea, (9-anthracenylmethyl)nitroso- in biological systems?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model the electrophilic nitrosation of DNA bases (e.g., guanine N7 positions). Molecular dynamics simulations can predict membrane permeability using logP values and solvation free energies. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. What methodologies optimize the separation of Urea, (9-anthracenylmethyl)nitroso- from complex mixtures in environmental samples?

  • Methodological Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) enhances recovery from aqueous matrices. For chromatographic separation, use HILIC columns paired with mobile phases containing 0.1% formic acid. Pre-concentration via lyophilization improves detection limits in LC-MS workflows. Cross-validate with GC-MS using derivatization (e.g., BSTFA) for volatile byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.